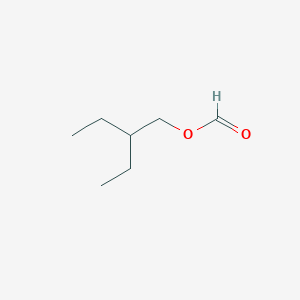2-Ethylbutyl formate
CAS No.: 52509-41-8
Cat. No.: VC19618858
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52509-41-8 |
|---|---|
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | 2-ethylbutyl formate |
| Standard InChI | InChI=1S/C7H14O2/c1-3-7(4-2)5-9-6-8/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | BLXXXEMRXXPBOB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)COC=O |
Introduction
Synthesis of 2-Ethylbutyl Formate
Fischer Esterification Mechanism
The synthesis of 2-ethylbutyl formate typically employs the Fischer esterification reaction, a reversible acid-catalyzed process between formic acid () and 2-ethyl-1-butanol () . Sulfuric acid () or hydrochloric acid () serves as the catalyst, protonating the carbonyl oxygen of formic acid to enhance electrophilicity. The nucleophilic attack by 2-ethyl-1-butanol forms a tetrahedral intermediate, which undergoes dehydration to yield the ester 16.
Reaction Conditions:
-
Temperature: 70–100°C (optimized to balance reaction rate and side-product formation) .
-
Equilibrium Shifting: Excess alcohol or water removal via Dean-Stark apparatus drives the reaction toward ester formation .
Alternative Synthetic Routes
Physicochemical Properties
Physical Properties
The compound’s lipophilicity (LogP = 2.2) suggests moderate solubility in organic solvents like ethanol and benzene, with limited water solubility .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~1720 cm (C=O stretch) and ~1180 cm (C–O–C asymmetric stretch) .
-
: Distinct signals at δ 8.0–8.1 ppm (formyl proton), δ 4.0–4.2 ppm (methylene adjacent to oxygen), and δ 0.8–1.5 ppm (alkyl chain protons) .
-
Mass Spectrometry: Molecular ion peak at 130, with fragmentation patterns corresponding to the loss of ( 86) and alkyl chain cleavage .
Applications and Industrial Relevance
Solvent and Intermediate
The compound’s moderate polarity and volatility render it suitable as a solvent in coatings and adhesives. Additionally, it serves as an intermediate in synthesizing pharmaceuticals and agrochemicals, leveraging its reactive ester group .
| Parameter | Value | Source |
|---|---|---|
| Flammability | Highly flammable (Flash Point < 40°C) | |
| Storage Conditions | Cool, dry place away from oxidizers | |
| Toxicity | Low acute toxicity (LD > 2000 mg/kg, estimated) |
Handling Precautions: Use in well-ventilated areas with personal protective equipment (PPE). Avoid contact with strong acids/bases to prevent hydrolysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume